molecular formula C15H26N2O3 B13317796 10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one

10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one

Cat. No.: B13317796
M. Wt: 282.38 g/mol
InChI Key: NTCIMEVQACCUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Boc-2,10-diaza-spiro[65]dodecan-1-one is a chemical compound with the molecular formula C15H26N2O3 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Boc-protected amine and a suitable spirocyclic ketone. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for mixing, reaction monitoring, and purification. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 10-Boc-2,10-diaza-spiro[5.5]undecan-1-one
  • 10-Boc-2,10-diaza-spiro[7.5]tridecan-1-one

Uniqueness

10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, where it can serve as a versatile building block or probe.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 7-oxo-3,8-diazaspiro[5.6]dodecane-3-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-7-15(8-11-17)6-4-5-9-16-12(15)18/h4-11H2,1-3H3,(H,16,18)

InChI Key

NTCIMEVQACCUNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCNC2=O)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.